molecular formula C24H19ClN2O3 B2839361 3-(4-chlorophenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929493-83-4

3-(4-chlorophenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2839361
CAS No.: 929493-83-4
M. Wt: 418.88
InChI Key: VMHZAUUMNZIRQD-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a useful research compound. Its molecular formula is C24H19ClN2O3 and its molecular weight is 418.88. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Research on molecules with structural similarities to the compound of interest often focuses on crystal structure analysis to understand the molecular interactions and stability. For example, studies on isomeric 4-[3-(dichlorophenyl)-hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl]-2,8-bis(trifluoromethyl)quinolines reveal the importance of cage-type and π(quinoline)⋯π(quinoline) dimeric motifs in crystal stability and molecular interactions (de Souza et al., 2015).

Anticancer and Antimicrobial Applications

Compounds structurally related to the query molecule have been investigated for their potential as anticancer and antimicrobial agents. A study synthesized novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine, demonstrating significant activity against cancer cell lines and pathogenic strains, highlighting their potential in medical research (Katariya et al., 2021).

Photodimerization and Polymer Research

The synthesis of monomers featuring benzoxazine and coumarin rings for photodimerization studies indicates the role of such compounds in developing novel polymers. These studies are essential for advancing materials science, particularly in creating materials with unique optical or thermal properties (Kiskan & Yagcı, 2007).

Anticonvulsant Properties

Investigations into anticonvulsant enaminones provide insights into the therapeutic applications of related molecules. The structural analysis and hydrogen bonding patterns in such compounds are crucial for understanding their mechanism of action and potential in treating neurological conditions (Kubicki et al., 2000).

Optical and Electronic Applications

Studies on pyrazolo pyridine derivatives with chlorophenyl groups have explored their structural, optical, and junction characteristics, indicating potential applications in optoelectronics and sensor technology. These findings highlight the relevance of structurally complex molecules in developing advanced electronic devices (Zedan et al., 2020).

Properties

IUPAC Name

3-(4-chlorophenyl)-2-methyl-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O3/c1-15-22(17-4-6-18(25)7-5-17)23(28)19-8-9-21-20(24(19)30-15)13-27(14-29-21)12-16-3-2-10-26-11-16/h2-11H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMHZAUUMNZIRQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CC4=CN=CC=C4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.